3-(3-Methoxy-9H-carbazol-9-YL)propanoic acid
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Overview
Description
9H-Carbazole-9-propanoic acid, 3-methoxy-: is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a methoxy group at the 3-position and a propanoic acid moiety at the 9-position of the carbazole ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-propanoic acid, 3-methoxy- typically involves the following steps:
Fischer Indole Cyclization: This method involves the cyclization of appropriate precursors in the presence of glacial acetic acid and concentrated hydrochloric acid to form the carbazole core.
Functional Group Introduction: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Propanoic Acid Addition: The propanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using propanoic anhydride or propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for 9H-Carbazole-9-propanoic acid, 3-methoxy- often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Common solvents used in these processes include ethanol, methanol, and dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Carbazole-9-propanoic acid, 3-methoxy- can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: 9H-Carbazole-9-propanoic acid, 3-methoxy- is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in inhibiting human farnesyltransferase, an enzyme involved in the post-translational modification of proteins .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, owing to its ability to interfere with cellular signaling pathways involved in cancer progression .
Industry: In the industrial sector, 9H-Carbazole-9-propanoic acid, 3-methoxy- is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties .
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-propanoic acid, 3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of human farnesyltransferase, it binds to the enzyme’s active site, preventing the farnesylation of target proteins. This inhibition disrupts the function of proteins involved in cell signaling and growth, leading to potential anticancer effects .
Comparison with Similar Compounds
9H-Carbazole-9-ethanol: Similar structure but with an ethanol group instead of a propanoic acid moiety.
2-Trifluoromethyl-9H-carbazole: Contains a trifluoromethyl group, which imparts different electronic properties.
3,6-Dimethoxy-9H-carbazole: Contains two methoxy groups, affecting its reactivity and applications.
Uniqueness: 9H-Carbazole-9-propanoic acid, 3-methoxy- is unique due to the combination of its methoxy and propanoic acid functional groups.
Properties
CAS No. |
61606-46-0 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(3-methoxycarbazol-9-yl)propanoic acid |
InChI |
InChI=1S/C16H15NO3/c1-20-11-6-7-15-13(10-11)12-4-2-3-5-14(12)17(15)9-8-16(18)19/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChI Key |
PAXLVJQDZXKAEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC(=O)O |
Origin of Product |
United States |
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